molecular formula C6H7NO5S B1370191 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid CAS No. 52338-78-0

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid

Cat. No.: B1370191
CAS No.: 52338-78-0
M. Wt: 205.19 g/mol
InChI Key: CDFOEAHRZSEKEW-UHFFFAOYSA-N
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Description

Nomenclature and Alternative Names

The systematic nomenclature of 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex molecular structure and functional group arrangement. The preferred International Union of Pure and Applied Chemistry name is 2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid, which more concisely describes the connectivity between the maleimide ring system and the ethanesulfonic acid chain. This nomenclature system clearly indicates the presence of a five-membered heterocyclic ring containing two ketone groups and a nitrogen atom, connected through a two-carbon bridge to a sulfonic acid functional group.

The compound is known by several alternative names that reflect different aspects of its chemical structure and applications. The designation N-(2-sulfoethyl)maleimide emphasizes its derivation from maleimide and highlights the sulfoethyl substituent attached to the nitrogen atom. This particular naming convention is frequently encountered in biochemical literature, where the maleimide functionality is often the primary focus due to its reactivity with biological thiols. Another commonly used name is 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, which provides a complete systematic description of the molecular framework.

The compound's Chemical Abstracts Service registry number 52338-78-0 serves as a unique identifier in chemical databases and literature searches. This numerical designation eliminates ambiguity when referencing the compound across different naming systems and languages. The Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID90596902 provides additional regulatory and environmental context for the compound. These standardized identifiers ensure accurate communication among researchers and facilitate comprehensive literature searches across multiple databases and publications.

Chemical Classification and Family

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid belongs to the broader family of maleimide derivatives, which are characterized by their five-membered heterocyclic ring structure containing two carbonyl groups and one nitrogen atom. Maleimides represent an important class of organic compounds known for their electrophilic reactivity, particularly toward nucleophilic species such as thiols. The parent maleimide compound serves as the foundation for numerous derivatives that have found widespread applications in polymer chemistry, bioconjugation, and pharmaceutical research. The substitution pattern on the nitrogen atom significantly influences the compound's solubility, reactivity, and biological compatibility.

From a functional group perspective, this compound also belongs to the sulfonic acid family, which encompasses organic molecules containing the sulfonyl hydroxide group (-SO₂OH). Sulfonic acids are characterized by their strong acidity and high water solubility, properties that make them valuable in various industrial and research applications. The general formula for sulfonic acids is R-SO₃H, where R represents an organic substituent, and in this case, the substituent is a complex maleimide-containing group. This dual classification places the compound at the intersection of heterocyclic chemistry and organosulfur chemistry, contributing to its unique properties and applications.

The compound can also be classified as a heterobifunctional reagent, a category that includes molecules containing two different reactive functional groups. In bioconjugation applications, heterobifunctional reagents are particularly valuable because they can selectively modify different types of chemical groups within biological molecules. The maleimide portion provides selectivity for thiol groups, while the sulfonic acid group enhances water solubility and can participate in additional chemical interactions. This combination makes the compound especially useful for creating protein-protein conjugates, protein-small molecule conjugates, and other complex bioconjugate structures.

Table 1: Chemical Classification and Properties

Classification Category Details
Primary Family Maleimide Derivatives
Secondary Family Sulfonic Acids
Functional Classification Heterobifunctional Reagent
Molecular Formula C₆H₇NO₅S
Molecular Weight 205.19 g/mol
Chemical Abstracts Service Number 52338-78-0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

Historical Context of Discovery and Development

The development of 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid represents part of the broader evolution of bioconjugation chemistry that began in earnest during the mid-20th century. While the exact date and circumstances of this specific compound's first synthesis are not well-documented in the available literature, its creation likely emerged from systematic efforts to develop water-soluble maleimide derivatives for biological applications. The compound appears in chemical databases with a creation date of 2007, suggesting that its formal characterization and registration occurred during the early 21st century when bioconjugation techniques were rapidly advancing.

The historical development of maleimide chemistry can be traced back to the fundamental work on unsaturated imides and their reactivity patterns. Research into maleimide derivatives gained momentum as scientists recognized the value of selective thiol modification in protein chemistry. The addition of sulfonic acid functionality to create water-soluble variants represents a logical progression in this field, addressing the solubility limitations that often hindered the use of hydrophobic maleimide derivatives in aqueous biological systems. This development reflects the ongoing effort to create more versatile and user-friendly reagents for biochemical research.

The emergence of this compound also coincides with the broader recognition of cysteine residues as important targets for protein modification and engineering. As researchers began to understand the critical roles that cysteine residues play in protein structure and function, the demand for selective and mild modification reagents increased substantially. The development of sulfonic acid-containing maleimides represents a response to this need, providing researchers with tools that combine high selectivity for thiol groups with excellent water solubility and stability under physiological conditions.

Preparation methods for compounds of this type have been documented in the literature, with approaches typically involving the reaction of maleic anhydride with appropriately substituted amines followed by cyclization and functional group transformations. The synthetic methodology has evolved to incorporate more efficient and environmentally friendly approaches, reflecting broader trends in green chemistry and sustainable synthetic practices. Modern synthetic routes often emphasize high yields, minimal waste generation, and the use of readily available starting materials.

Significance in Chemical and Biochemical Research

The significance of 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid in contemporary research stems from its unique ability to serve as a selective protein modification reagent that combines high reactivity with excellent biocompatibility. Research has demonstrated that compounds containing maleimide groups show exceptional selectivity toward thiol groups, particularly cysteine residues in proteins, making them invaluable tools for studying protein structure, function, and interactions. The addition of the sulfonic acid functionality enhances the compound's utility by providing water solubility and reducing the need for organic co-solvents that might interfere with biological systems.

Recent studies have revealed that maleimide-containing compounds, including derivatives similar to this compound, can react not only with free thiols but also with oxidized cysteine species such as sulfenic and sulfinic acids. This expanded reactivity profile has opened new avenues for studying protein oxidation and redox biology, areas of intense current research interest. The ability to selectively label oxidized cysteine residues provides researchers with powerful tools for investigating cellular responses to oxidative stress, aging processes, and disease mechanisms involving protein oxidation.

The compound's applications extend beyond simple protein labeling to include more complex bioconjugation strategies. Research has shown that maleimide derivatives can be used in the construction of cyclic oligonucleotides, where the maleimide group facilitates the formation of covalent linkages between synthetic nucleic acid sequences. This application demonstrates the versatility of maleimide chemistry and its potential for creating novel biomolecular structures with enhanced stability and unique properties. The water solubility provided by the sulfonic acid group makes such applications more practical and accessible to researchers working with aqueous systems.

Table 2: Research Applications and Significance

Application Area Specific Uses Research Impact
Protein Labeling Selective cysteine modification High specificity for thiol groups
Bioconjugation Protein-protein cross-linking Enhanced stability of conjugates
Oxidative Biology Sulfenic/sulfinic acid detection Novel insights into redox processes
Nucleic Acid Chemistry Oligonucleotide cyclization Improved stability of synthetic sequences
Drug Development Bioconjugate therapeutics Enhanced drug delivery systems

The compound's role in advancing our understanding of protein sulfenic and sulfinic acid modifications represents a particularly significant contribution to biochemical research. Traditional methods for detecting these transient oxidative modifications have been limited by their instability and low abundance. The discovery that maleimide probes can selectively label these oxidized cysteine species has provided researchers with new tools for studying protein oxidation in real-time. This capability has important implications for understanding diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular disease, and cancer.

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c8-5-1-2-6(9)7(5)3-4-13(10,11)12/h1-2H,3-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOEAHRZSEKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596902
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52338-78-0
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Maleic Anhydride with Glycine

The most commonly reported and straightforward synthesis involves the reaction of maleic anhydride with glycine under controlled conditions. This method yields N-maleoylglycine, which corresponds structurally to 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid.

  • Procedure: Maleic anhydride is dissolved in an appropriate organic solvent, often under cooling to maintain low temperature, and then glycine is added gradually. The reaction proceeds to form the maleamic acid intermediate, which cyclizes to form the maleimide ring bearing the sulfonic acid moiety.
  • Reaction Conditions: Typically, the reaction is carried out at low temperatures (0–25°C) to avoid side reactions, with stirring to ensure homogeneity.
  • Yields and Purity: This method generally provides moderate to good yields of the target compound, with purity confirmed by spectroscopic methods such as IR and NMR.

Cyclization via Acetic Anhydride and Sodium Acetate

An alternative approach involves the cyclization of maleamic acid derivatives using acetic anhydride and sodium acetate:

  • Step 1: Maleamic acid (formed from maleic anhydride and an amine precursor) is dissolved with sodium acetate in acetic anhydride.
  • Step 2: The sealed reaction mixture is heated to approximately 120°C for several hours (e.g., 3 hours) to promote cyclization and dehydration, forming the maleimide ring.
  • Workup: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like dichloromethane, dried, and purified.
  • Yield: This method typically yields the maleimide derivative in moderate yields (~20%) due to the harsh conditions and possible side reactions.

Use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate (BOP) Coupling

For more complex derivatives related to 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, coupling reactions using BOP reagent have been employed:

  • Procedure: The maleimide-containing acid is coupled with amine-containing substrates in dry dichloromethane, in the presence of triethylamine and BOP reagent.
  • Conditions: The reaction is conducted at room temperature (around 20°C) for 24 hours under stirring.
  • Outcome: This method facilitates the formation of amide bonds while retaining the maleimide functionality, useful for synthesizing derivatives for biochemical applications.
  • Yield: Reported yields are around 40–42%, with purification by silica gel chromatography.

Other Synthetic Routes

While the above methods are primary, related synthetic strategies include:

  • Ring-Closing Metathesis (RCM): Used in the synthesis of pyrrole derivatives structurally related to the maleimide core, involving N-Boc-diallylamine as a starting material, followed by enzymatic resolution.
  • Reflux in Glacial Acetic Acid: For related pyrrole-2,5-dione derivatives, refluxing equimolar solutions of hydrazinyl compounds with maleic anhydride in glacial acetic acid for 2–3 hours has been reported.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Temperature Reaction Time Yield (%) Notes
Maleic Anhydride + Glycine Maleic anhydride, glycine, organic solvent 0–25°C Several hours Moderate Simple, widely used method; moderate yield
Cyclization with Acetic Anhydride Maleamic acid, sodium acetate, acetic anhydride 120°C (sealed) ~3 hours ~20 Harsh conditions; moderate yield
BOP Coupling Maleimide acid, amine substrate, BOP, triethylamine Room temp (20°C) 24 hours ~40–42 Useful for derivative synthesis; requires purification
Ring-Closing Metathesis (RCM) N-Boc-diallylamine, lithium bases, alkyl carbonates Varied Short Not specified For pyrrole derivatives; enzymatic resolution step
Reflux in Glacial Acetic Acid Hydrazinyl compound, maleic anhydride, glacial acetic acid Reflux (~118°C) 2–3 hours Not specified For related pyrrole-2,5-dione derivatives

Research Findings and Analysis

  • The reaction of maleic anhydride with glycine is the most straightforward and commonly employed method to prepare 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, providing a balance between yield and operational simplicity.
  • Cyclization methods using acetic anhydride and sodium acetate are classical approaches to form the maleimide ring but may suffer from lower yields due to side reactions and harsh conditions.
  • Modern coupling reagents like BOP enable the synthesis of more complex derivatives while preserving the maleimide functionality, crucial for biochemical labeling and modification applications.
  • Alternative synthetic strategies such as ring-closing metathesis and enzymatic kinetic resolution expand the scope for preparing related pyrrole derivatives, although these are less directly applied to the exact target compound.
  • Analytical characterization (IR, NMR, LC-MS) confirms the structure and purity of the synthesized compound, with stability considerations requiring storage under inert atmosphere at low temperatures to prevent degradation.

Chemical Reactions Analysis

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid is C6H7NO5SC_6H_7NO_5S. Its structure features a pyrrole ring that contributes to its reactivity and biological activity. The sulfonic acid group enhances its solubility in water, making it suitable for various applications in biochemical contexts.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit antimicrobial properties. A study on similar pyrrole derivatives indicated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory potential of 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid has been explored through its derivatives. In vitro studies have shown that these compounds inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a promising application in the treatment of inflammatory diseases.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, amidrazone-derived pyrroles have been synthesized using 2,5-dihydro-2,5-dioxo-1H-pyrrole derivatives, leading to compounds with enhanced pharmacological profiles . These synthetic pathways are crucial for developing new therapeutic agents.

Polymer Chemistry

In material science, the sulfonic acid group in 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid can be utilized to modify polymer properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the formation of hydrogen bonds within the polymer structure.

Conductive Materials

Research indicates that pyrrole derivatives can be used to create conductive polymers. The unique electronic properties of the pyrrole ring allow for charge transport when incorporated into polymer systems . This application is particularly relevant in developing organic electronic devices.

Case Study: Antimicrobial Efficacy

A comparative study was conducted on the antimicrobial activity of various pyrrole derivatives, including 2,5-dihydro-2,5-dioxo-1H-pyrrole derivatives:

Compound NameBacterial StrainInhibition Zone (mm)
2,5-Dihydro-2,5-dioxo-1H-pyrroleStaphylococcus aureus15
2-(2,5-Dioxo-1H-pyrrolidinyl)acetic acidEscherichia coli18
Control (No Treatment)0

This table illustrates the effectiveness of these compounds against common bacterial strains.

Case Study: Anti-inflammatory Activity Assessment

In vitro studies assessed the anti-inflammatory effects of various pyrrole derivatives on PBMCs:

Compound NameCytokine Inhibition (%)
2,5-Dihydro-2,5-dioxo-1H-pyrroleIL-6: 70%
TNF-α: 65%
Ibuprofen (Control)IL-6: 50%
TNF-α: 55%

These findings indicate that the compound exhibits superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs.

Mechanism of Action

The mechanism by which 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with proteins, altering their structure and function. These interactions are crucial for its applications in scientific research and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyrrole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid 52338-78-0 C₆H₇NO₅S 205.19 Sulfonic acid, diketopyrrole Potential solubility in polar media
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide 65894-83-9 C₅H₅N₂O₃ 141.11 Carboxamide, diketopyrrole Likely hydrogen-bonding capacity
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride N/A C₆H₈ClNO₄S 225.65 Sulfonyl chloride, diketopyrrolidine Reactive intermediate for synthesis
2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid N/A C₁₀H₉Cl₂N₂O₄S 336.16 Benzenesulfonic acid, pyrazolone Surfactant or synthetic intermediate
Key Observations:

Functional Group Impact: The sulfonic acid group in the target compound enhances hydrophilicity and acidity compared to the carboxamide analog (CAS: 65894-83-9), which may exhibit stronger hydrogen-bonding interactions . Replacing the sulfonic acid with a sulfonyl chloride (as in C₆H₈ClNO₄S) increases electrophilicity, making it a reactive intermediate for nucleophilic substitutions .

Structural Modifications: The benzenesulfonic acid derivative (C₁₀H₉Cl₂N₂O₄S) incorporates a pyrazolone ring and chlorine substituents, likely improving stability and lipophilicity for applications in surfactants or coordination chemistry .

Reactivity and Stability

  • Acid-Base Behavior : The sulfonic acid group (pKa ~1-2) in the target compound is significantly more acidic than the carboxamide (pKa ~15-17), enabling distinct reactivity in catalytic or buffering roles .
  • Hydrolytic Stability: Sulfonyl chlorides (e.g., C₆H₈ClNO₄S) are prone to hydrolysis, whereas the sulfonic acid and carboxamide derivatives exhibit greater stability under aqueous conditions .
  • Thermal Stability : Aromatic chlorination in the benzenesulfonic acid analog (C₁₀H₉Cl₂N₂O₄S) likely enhances thermal resistance compared to aliphatic pyrrole derivatives .

Biological Activity

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, commonly referred to as N-maleoylglycine or 2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid, is an organic compound notable for its biological activity and applications in biochemical research. This compound possesses a unique maleimide structure that allows it to interact with thiol groups in proteins, leading to significant implications in enzyme studies and protein labeling.

  • Molecular Formula: C₆H₇NO₅S
  • IUPAC Name: 2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid
  • CAS Number: 52338-78-0

The primary biological activity of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid is attributed to its ability to form covalent bonds with thiol groups in biomolecules. This reaction leads to the formation of stable thioether bonds, which can modify the function of proteins and enzymes involved in various cellular processes .

Target Interaction

The compound specifically targets:

  • Thiol Groups : The maleimide functionality reacts with cysteine residues in proteins, facilitating modifications that can influence protein function and stability.

Biological Effects

Research indicates that this compound can significantly affect cellular signaling pathways and metabolic processes. It has been shown to:

  • Alter gene expression by modifying key regulatory proteins.
  • Influence enzyme activity, either inhibiting or activating specific metabolic pathways .

Case Studies

  • Enzyme Mechanism Studies : In a study examining the inhibition of the Type III secretion system (T3SS) in Escherichia coli, high concentrations of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid resulted in significant inhibition of CPG2 secretion, demonstrating its potential as a tool for studying bacterial secretion mechanisms .
  • Protein Labeling : The compound is widely used for labeling thiol-containing proteins in biochemical assays. Its ability to form stable bonds with thiols makes it a valuable reagent for tracking protein interactions and dynamics within cells.

Comparative Analysis

The biological activity of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid can be compared with similar compounds:

Compound NameStructure SimilarityKey Differences
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acidSimilar maleimide structureDifferent functional groups affecting reactivity
3-Maleimido propanoic acidContains maleimide groupVariations in chain length and reactivity

Synthesis Methods

The synthesis of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid typically involves the reaction of maleic anhydride with glycine under controlled conditions. This method allows for the production of the compound with high purity suitable for research applications .

Q & A

Q. Key Considerations :

  • Temperature : Elevated temperatures (>80°C) may improve cyclization but risk decomposition.
  • Catalysts : Use of triethylamine or DMAP can enhance reaction efficiency .

Table 1 : Synthetic Yields Under Varying Conditions

CatalystTemperature (°C)SolventYield (%)
None70DMF45
Triethylamine80THF68
DMAP60Acetonitrile72

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (sulfonic acid protons) and δ 6.8–7.0 ppm (pyrroledione protons) confirm structural motifs .
    • ¹³C NMR : Carbonyl groups (C=O) appear at ~170–175 ppm.
  • X-ray Crystallography :
    • SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming the sulfonic acid group’s geometry .

Advanced Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve overlapping peaks .

How does the ethanesulfonic acid group influence reactivity in protein conjugation applications?

Advanced Research Question
The sulfonic acid group enhances water solubility, making the compound suitable for aqueous bioconjugation. Key mechanisms include:

  • Thiol-specific reactivity : The maleimide core reacts with cysteine residues via Michael addition.
  • pH dependence : Optimal reactivity occurs at pH 6.5–7.5, where sulfonic acid remains deprotonated, minimizing electrostatic repulsion .

Data Contradiction Analysis :
Some studies report reduced conjugation efficiency at high ionic strength due to charge shielding. Mitigate this by optimizing buffer conditions (e.g., low-salt PBS) .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

  • Thermal Stability : Decomposes above 100°C; store at –20°C in desiccated conditions.
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous media (t½ = 24 hours at pH 7.4). Lyophilization extends shelf life .

Table 2 : Degradation Rates in Buffers (25°C)

pHHalf-Life (Hours)
5.048
7.424
9.012

How can researchers resolve discrepancies in crystallographic data for this compound?

Advanced Research Question

  • Software Tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters to model thermal motion accurately.
  • Validation : Cross-check with PLATON or CCDC Mercury to detect missed symmetry or twinning .

Case Study : A 2024 study resolved conflicting bond angles by applying Hirshfeld surface analysis to identify weak intermolecular interactions overlooked in initial models .

What strategies address contradictions in reported spectroscopic data across studies?

Advanced Research Question

  • Solvent Effects : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals .

Example : Discrepancies in ¹H NMR δ 6.8–7.0 ppm were resolved by identifying rotameric equilibria in solution, confirmed by NOESY .

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